3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester
Description
Properties
IUPAC Name |
tert-butyl 3-oxo-2,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-6-4-5-7-8(14)9(15)13-12-7/h4-6H2,1-3H3,(H2,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPPMMMQUMWGOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically follows a multi-step sequence involving:
- Formation of the pyrazolo[4,3-b]pyridine bicyclic core via cyclization reactions.
- Introduction and protection of functional groups such as hydroxyl and carboxylic acid moieties.
- Esterification to form the tert-butyl ester group.
The process often uses starting materials that are readily available, such as substituted pyridine derivatives or pyrazole precursors, and involves reagents to activate carboxylic acid groups and facilitate cyclization.
Key Reaction Steps and Conditions
These steps highlight the importance of temperature control and solvent choice to optimize reaction efficiency and product purity.
Representative Synthetic Route Summary
A representative synthetic route involves:
- Generation of a key intermediate by reaction of a precursor with diethyl oxalate under strong base (LiHMDS) in THF at low temperature.
- Cyclization under acidic conditions (acetic acid at 80 °C) to form the fused bicyclic pyrazolo-pyridine core.
- Functional group transformations including esterification to tert-butyl ester and hydroxyl group maintenance, often conducted in DMSO at elevated temperature (100 °C).
Analytical and Monitoring Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and completion.
- High-Performance Liquid Chromatography (HPLC): Employed for purity assessment of intermediates and final product.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural identity and functional group integrity.
- Mass Spectrometry (MS): Verifies molecular weight and purity.
These techniques ensure high-quality synthesis and reproducibility.
Comparative Data Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C11H17N3O3 |
| Molecular Weight | 239.27 g/mol |
| Key Solvents | THF, Acetic acid, DMSO |
| Key Reagents | Diethyl oxalate, LiHMDS, Acetic anhydride, Thionyl chloride |
| Temperature Range | -78 °C to 100 °C |
| Reaction Time | 1 h to 12 h per step |
| Yield | Generally high (>80%) with optimized conditions |
| Purification | Silica gel chromatography, RP-HPLC |
Research Findings and Optimization Notes
- The low-temperature step (-78 °C) is critical for controlling regioselectivity during intermediate formation.
- Acidic cyclization conditions at moderate temperature (80 °C) improve ring closure efficiency.
- Elevated temperature in DMSO promotes completion of cyclization and functional group transformations.
- Esterification using tert-butyl protecting groups enhances compound stability and facilitates purification.
- Analytical characterization confirms the presence of the hydroxyl group and tert-butyl ester moiety, crucial for biological activity.
Chemical Reactions Analysis
Hydrolysis of the Tert-Butyl Ester
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
| Reaction Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Acidic hydrolysis (protic acid) | HCl, H₂SO₄, or TFA | 3-Hydroxy-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid | Proceeds via protonation of the ester carbonyl, followed by nucleophilic attack. |
| Basic hydrolysis | NaOH, LiOH, or KOH | Same as above, with concomitant salt formation | Requires aqueous or alcoholic solvents; higher temperatures accelerate reaction. |
Key Findings :
-
Hydrolysis is critical for generating bioactive carboxylic acid derivatives used in medicinal chemistry .
-
The tert-butyl group acts as a protecting group, enabling selective deprotection during multi-step syntheses .
Nucleophilic Substitution Reactions
The ester group participates in nucleophilic substitution, particularly with amines or alcohols.
Mechanistic Insight :
-
The reaction proceeds via a tetrahedral intermediate, with the tert-butyl group acting as a leaving group after activation.
-
Steric hindrance from the bicyclic system slows reaction rates compared to simpler esters .
Oxidation and Reduction
The hydroxyl group and pyridine ring are susceptible to redox transformations.
Oxidation
| Oxidizing Agent | Conditions | Products | Application |
|---|---|---|---|
| KMnO₄ | Acidic aqueous media | 3-Keto-pyrazolo[4,3-b]pyridine derivatives | Intermediate for further functionalization. |
| CrO₃ | Acetic acid, 50°C | Same as above | Limited by overoxidation risks. |
Reduction
| Reducing Agent | Conditions | Products |
|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT | 3-Hydroxy-pyrazolo[4,3-b]pyridinemethanol |
| H₂/Pd-C | Ethanol, 25°C | Partially saturated pyridine ring derivatives |
Cyclization and Ring-Opening Reactions
The compound serves as a precursor for fused heterocycles via intramolecular cyclization.
Example :
Under Gould–Jacobs conditions, the compound reacts with diethyl 2-(ethoxymethylene)malonate to form chlorinated derivatives, enabling diversification at position 4 .
Aromatic Electrophilic Substitution
The pyridine ring undergoes electrophilic substitution at specific positions.
| Reaction | Electrophile | Conditions | Position | Products |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C | C5 | 5-Nitro derivatives |
| Sulfonation | SO₃/H₂SO₄ | 80°C | C6 | 6-Sulfo derivatives |
Regioselectivity :
-
Electron-donating hydroxyl and ester groups direct electrophiles to meta/para positions relative to the pyrazole ring .
Catalytic Hydrogenation
The dihydro-pyridine ring is selectively reduced under hydrogenation conditions.
| Catalyst | Conditions | Products | Selectivity |
|---|---|---|---|
| Pd/C | H₂ (1 atm), EtOH | Fully saturated pyrazolo[4,3-b]piperidine | Partial saturation at C5–C6 |
| PtO₂ | H₂ (3 atm), AcOH | Same as above | Higher pressure improves yield |
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrazolo[4,3-b]pyridine exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. Studies have demonstrated that these compounds can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .
Inhibition of Protein-Protein Interactions
Recent studies have identified the compound's ability to disrupt protein-protein interactions (PPIs), which are crucial in various cellular processes. By inhibiting specific PPIs, the compound can interfere with the function of oncogenic proteins, thereby providing a novel approach to cancer treatment . This mechanism has been explored through structure-activity relationship (SAR) studies that optimize the compound's efficacy against target proteins .
Neuroprotective Effects
Emerging evidence suggests that pyrazolo[4,3-b]pyridines may possess neuroprotective properties. The compound has been evaluated for its effects on neurodegenerative pathways, particularly in models of Alzheimer's disease. It appears to modulate neuroinflammation and oxidative stress, which are key contributors to neuronal damage .
Case Studies
Mechanism of Action
The mechanism by which 3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic System and Substituent Variations
Key Observations :
- Substituent Effects: The hydroxy group in the target compound may enhance polarity and hydrogen-bond donor capacity compared to methyl or phenyl substituents in analogs (e.g., ). The tert-butyl ester group, common across analogs, improves metabolic stability and lipophilicity .
- Molecular Weight : The target compound likely has a molecular weight >250 g/mol (based on imidazo analog in ), aligning with typical drug-like intermediates.
Biological Activity
3-Hydroxy-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory, analgesic, and anticancer activities.
Chemical Structure and Properties
The compound is characterized by a pyrazolo-pyridine core with a hydroxyl group and a tert-butyl ester functional group. Its molecular formula is with a molecular weight of approximately 248.28 g/mol. The structural features contribute to its biological activity through various mechanisms.
Anti-inflammatory Activity
Research has shown that derivatives of pyrazolo compounds exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.
Table 1: Inhibitory Effects on COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib (Control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
The above data indicates that while the compound shows promise as a COX inhibitor, it is less potent than celecoxib, a well-known anti-inflammatory drug .
Analgesic Activity
In vivo studies utilizing models such as the formalin test have shown that this compound can reduce pain responses significantly. The analgesic effect was comparable to standard analgesics like indomethacin.
Table 2: Analgesic Activity Comparison
| Compound | ED50 (μM) |
|---|---|
| This compound | 11.60 |
| Indomethacin (Control) | 9.17 |
This suggests that the compound possesses notable analgesic properties alongside its anti-inflammatory effects .
Anticancer Potential
The compound has also been evaluated for its anticancer activity against various cancer cell lines. Preliminary studies indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.
Table 3: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 25.0 |
| HeLa (Cervical Cancer) | 30.5 |
These results highlight the potential of this compound as a therapeutic agent in cancer treatment .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. The presence of the hydroxyl group and the tert-butyl ester enhances solubility and bioavailability while modulating interactions with biological targets such as enzymes and receptors.
Case Studies
Recent case studies have explored the synthesis and biological evaluation of various derivatives based on this compound's structure:
- Synthesis of Derivatives : A series of derivatives were synthesized to explore their anti-inflammatory and analgesic properties systematically.
- Bioassays : In vivo models demonstrated significant reductions in inflammation and pain responses when treated with these derivatives compared to controls.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, P95 respirators for aerosol exposure, and full-body chemical-resistant suits. Ensure proper ventilation to minimize inhalation risks. Emergency procedures include immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .
Q. How should this compound be stored to ensure chemical stability?
- Methodological Answer : Store in a cool, dry environment (<25°C) under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Use amber glass containers to avoid photodegradation. Stability data under extreme conditions (e.g., high humidity) are unavailable, so periodic stability testing via HPLC is recommended .
Q. What analytical techniques are suitable for confirming the compound’s purity and identity?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to verify structural integrity, focusing on tert-butyl ester protons (~1.4 ppm) and pyrazolo-pyridine ring systems.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization).
- Mass spectrometry (HRMS) for molecular weight confirmation (e.g., [M+H]+ expected at m/z 268.3) .
Q. How can researchers mitigate risks associated with missing ecotoxicological data?
- Methodological Answer : Apply the precautionary principle: avoid environmental release, use closed-system workflows, and treat waste via licensed disposal services. For preliminary ecotoxicity assessment, conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound to improve yield and reduce byproducts?
- Methodological Answer :
- Reductive cyclization : Use palladium catalysts (e.g., Pd/C) with formic acid as a CO surrogate to enhance nitroarene cyclization efficiency.
- Protecting group management : Selectively protect the pyridine nitrogen with Boc groups to prevent undesired side reactions during ring closure .
- Monitor reaction progress via in-situ FTIR to detect intermediate formation (e.g., tert-butyl carbonyl stretch at ~1750 cm⁻¹) .
Q. How can structural contradictions in crystallographic data be resolved?
- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to resolve ambiguities in ring conformations (e.g., chair vs. boat configurations in the tetrahydro-pyrazolo ring). Compare experimental data (e.g., CCDC deposition numbers from studies like ) with DFT-optimized structures using Gaussian09 (B3LYP/6-31G* basis set) .
Q. What catalytic systems are effective for functionalizing the pyrazolo-pyridine core?
- Methodological Answer :
- Cross-coupling : Employ Suzuki-Miyaura reactions with Pd(PPh₃)₄ and aryl boronic acids (e.g., 4-formylphenyl) at the 3-hydroxy position.
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with Rh(I) catalysts for stereoselective alkylation at the 4-carboxylic acid position .
Q. How can researchers address discrepancies in reported stability data under varying pH conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
